molecular formula C8H14N2OS B13287034 N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B13287034
M. Wt: 186.28 g/mol
InChI Key: SGGSCDOUTLTJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is a compound that belongs to the class of thiazolidines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of cyclopropylmethylamine with a thiazolidine-4-carboxylic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-1,3-thiazolidine-4-carboxamide
  • N-methyl-1,3-thiazolidine-4-carboxamide
  • N-ethyl-1,3-thiazolidine-4-carboxamide

Uniqueness

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H14N2OS/c11-8(7-4-12-5-10-7)9-3-6-1-2-6/h6-7,10H,1-5H2,(H,9,11)

InChI Key

SGGSCDOUTLTJJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2CSCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.